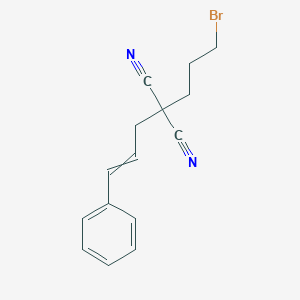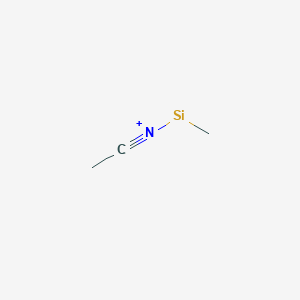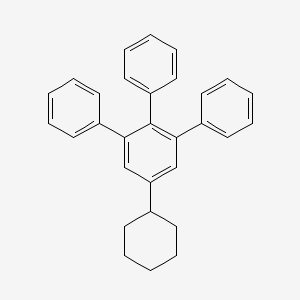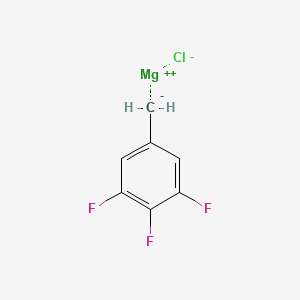![molecular formula C20H29N3O B15169172 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- CAS No. 651309-07-8](/img/structure/B15169172.png)
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- is a complex organic compound characterized by its unique structural features It contains a propanol backbone with a substituted cyclohexyl and isoquinolinyl group
Métodos De Preparación
The synthesis of 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the isoquinolinyl and cyclohexyl intermediates.
Reaction Conditions: The intermediates are subjected to specific reaction conditions, including controlled temperatures and the presence of catalysts, to facilitate the formation of the desired compound.
Industrial Production: On an industrial scale, the production process is optimized for efficiency, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Major Products: The major products formed depend on the specific reaction and conditions, often resulting in derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to particular enzymes or receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, potentially affecting cellular processes such as signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
1-Propanol, 3-[[cis-4-[(4-ethyl-5-isoquinolinyl)amino]cyclohexyl]amino]- can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other isoquinolinyl derivatives and cyclohexyl-substituted propanols.
Uniqueness: This compound’s unique combination of functional groups and structural features distinguishes it from other similar molecules, offering distinct chemical and biological properties.
Propiedades
Número CAS |
651309-07-8 |
|---|---|
Fórmula molecular |
C20H29N3O |
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
3-[[4-[(4-ethylisoquinolin-5-yl)amino]cyclohexyl]amino]propan-1-ol |
InChI |
InChI=1S/C20H29N3O/c1-2-15-13-21-14-16-5-3-6-19(20(15)16)23-18-9-7-17(8-10-18)22-11-4-12-24/h3,5-6,13-14,17-18,22-24H,2,4,7-12H2,1H3 |
Clave InChI |
ILNHBSMAJQCVFL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)phenyl]acetonitrile](/img/structure/B15169090.png)

![Lithium 1-oxo-1lambda~5~-azabicyclo[2.2.2]octan-2-ide](/img/structure/B15169114.png)
![Benzene, 2-[(3-fluoropropyl)thio]-1,4-dimethoxy-](/img/structure/B15169120.png)
![Urea, N-[(2-bromophenyl)methyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B15169122.png)

![1-(4-Acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione](/img/structure/B15169138.png)


![5-[(4-Hydroxyphenyl)methyl]-2,3,4,5-tetrahydro-1-benzoxepin-8-ol](/img/structure/B15169155.png)
![2,2-Dimethyl-N-[2-(prop-1-en-2-yl)phenyl]propanamide](/img/structure/B15169169.png)



